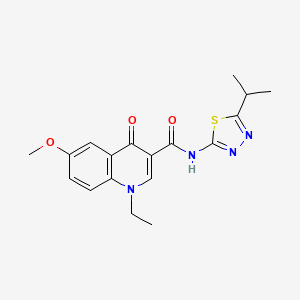
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as TCN-201, is a synthetic compound that has been studied for its potential therapeutic applications.
科学研究应用
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis in prostate cancer cells. Inflammation research has demonstrated that 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can reduce inflammation in models of rheumatoid arthritis and colitis. In neurological disorders, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease and traumatic brain injury.
作用机制
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. It also appears to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in neurological disorders.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to inhibit angiogenesis and induce apoptosis in cancer cells. In inflammation research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its versatility in various disease models. 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied in cancer, inflammation, and neurological disorders, making it a valuable tool for researchers in these fields. However, one limitation is the lack of clinical data on the safety and efficacy of 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in humans. This makes it difficult to translate preclinical findings to clinical applications.
未来方向
For 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide research include further exploration of its mechanism of action, safety and efficacy in clinical trials, and potential combination therapies with other drugs. In cancer research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide could be further studied in combination with chemotherapy or radiation therapy. In inflammation research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide could be studied in combination with other anti-inflammatory drugs. In neurological research, 2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide could be studied in combination with drugs that target other neurotransmitter systems.
合成方法
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dibromo-6-chlorophenol with 5,6,7,8-tetrahydro-1-naphthalenamine, followed by acetylation with acetic anhydride. The final product is obtained through purification and recrystallization.
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-13-8-9-17(15(20)10-13)23-11-18(22)21-16-7-3-5-12-4-1-2-6-14(12)16/h3,5,7-10H,1-2,4,6,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPYOSWBLDWIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl phenoxyacetate](/img/structure/B5125978.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[4-(2-pyrimidinyloxy)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5125999.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)

![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)
![4-ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5126076.png)

